表儿茶碱氧化物

描述

Synthesis Analysis

The synthesis of epicorynoxidine, and related compounds such as corynoline and isocorynoline, has been achieved through biogenetic routes starting from protoberberine alkaloid corysamine. This approach mimics the natural biosynthetic pathways, offering a novel and efficient method to access these complex structures (Hanaoka, M., Yoshida, S., & Mukai, C., 1988). Additionally, synthetic routes for closely related compounds, such as L-epicapreomycidine, have been developed, showcasing the versatility of synthetic chemistry in creating complex molecules from simpler starting materials (Teshima, T., Konishi, K., & Shiba, T., 1980).

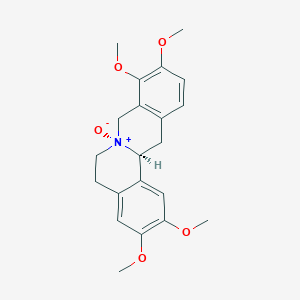

Molecular Structure Analysis

The molecular structure of epicorynoxidine is characterized by its hexahydrobenzo[c]phenanthridine skeleton, a common feature among its class. This structural motif is crucial for the biological activity of these molecules, and its synthesis often involves complex cyclization reactions and careful manipulation of functional groups to install the necessary stereochemistry.

Chemical Reactions and Properties

Epicorynoxidine and its analogs undergo a variety of chemical reactions, reflective of their functional groups and molecular architecture. For example, the photocyclisation of enamides has been used to synthesize epicorynoxidine analogs, highlighting the reactivity of the enamide moiety in forming polycyclic structures (Ninomiya, I., Yamamoto, O., & Naito, T., 1980).

Physical Properties Analysis

The physical properties of epicorynoxidine, such as solubility, melting point, and optical rotation, are directly influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and can provide insights into its potential applications.

Chemical Properties Analysis

Epicorynoxidine exhibits chemical properties typical of alkaloids, including basicity due to the presence of nitrogen atoms and reactivity related to its multiple ring system. The compound's ability to participate in various chemical reactions, including those involving its nitrogen-containing groups, is a key aspect of its chemical behavior.

科学研究应用

- "毛茛紫堇的三个新四氢原小檗碱 N-氧化生物碱和细胞毒性成分",作者:J. J. 陈、C. 杜和 I. 陈 (1999)。本研究从草药毛茛紫堇中分离出三种新的四氢原小檗碱 N-氧化生物碱,包括 (-)-儿茶碱和 (-)-表儿茶碱。该研究发现这些化合物对几种细胞系表现出显着的细胞毒活性,表明其在癌症研究中具有潜在应用 (陈、杜和陈,1999).

作用机制

Target of Action

Epicorynoxidine primarily targets the P-388 cell line , a type of cancer cell . It exhibits cytotoxic effects on these cells, indicating its potential use in cancer research .

Mode of Action

Its cytotoxic effects on the p-388 cell line suggest that it interacts with these cells in a way that inhibits their growth or survival .

Result of Action

Epicorynoxidine shows cytotoxic effects on the P-388 cell line . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

属性

IUPAC Name |

(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epicorynoxidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key structural difference between corynoxidine and epicorynoxidine?

A1: Both corynoxidine and epicorynoxidine are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.

Q2: What is the known biological activity of epicorynoxidine?

A2: While the provided abstracts do not directly address the biological activity of epicorynoxidine, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that epicorynoxidine, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。